![molecular formula C15H13N3O B11503364 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11503364.png)
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a member of the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazole core, followed by the introduction of the pyridine ring through cyclization reactions. Key reagents often include isopropylamine, nitriles, and various catalysts to facilitate the formation of the fused ring system. Reaction conditions may involve elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to ensure proper solubility and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially different properties and applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative was tested against breast cancer cells and showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent anticancer activity .
Anti-inflammatory Properties
Benzimidazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
- Research Findings : In vitro assays demonstrated that similar compounds effectively reduced edema and inflammation markers in animal models compared to standard drugs like diclofenac .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. The compound's ability to disrupt microbial cell membranes presents a promising avenue for developing new antibiotics.
- Case Study : A related benzimidazole derivative exhibited strong activity against Helicobacter pylori, a bacterium associated with gastric ulcers .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including:
- Multicomponent Reactions : These reactions allow for the efficient synthesis of complex structures from simpler precursors, enhancing the compound's accessibility for research and development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the molecular structure can enhance selectivity and potency against specific biological targets.
Modification | Effect on Activity |
---|---|
Substitution at the 4-position | Increased COX inhibition |
Alteration of the carbonitrile group | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the imidazo[1,2-a]pyridine family, such as:
- 1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 3-ethyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile .
Uniqueness
What sets 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the isopropyl group, for example, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.29 g/mol
- LogP : 3.144 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 41.833 Ų
The biological activity of this compound is primarily linked to its interaction with DNA and inhibition of DNA-dependent enzymes. This mechanism is common among compounds in the benzimidazole class, which often exhibit antitumor and antimicrobial properties through similar pathways.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays were conducted on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results indicated significant cytotoxicity and inhibition of cell proliferation.
Table 1: Antitumor Activity Assay Results
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.26 ± 0.33 | 2D |
HCC827 | 6.48 ± 0.11 | 2D |
NCI-H358 | 20.46 ± 8.63 | 3D |
MRC-5 (normal) | Non-active | N/A |
The compound exhibited higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a need for further optimization to enhance efficacy in more physiologically relevant environments .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing included standard methods such as broth microdilution according to CLSI guidelines.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Saccharomyces cerevisiae | 64 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
A recent study focused on the synthesis and biological evaluation of various benzimidazole derivatives, including our compound of interest. The findings highlighted its potential as a less toxic alternative for treating tumors while maintaining efficacy against cancer cell proliferation. The study also emphasized the need for further structural modifications to enhance selectivity towards cancer cells while minimizing effects on normal cells like MRC-5 fibroblasts .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3 |
InChI Key |
LAAVBCDIIUQCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.